molecular formula C18H25N7O B2577421 4-{4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine CAS No. 2415514-06-4

4-{4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine

Cat. No.: B2577421
CAS No.: 2415514-06-4
M. Wt: 355.446
InChI Key: NUPYKLQSGJIZPZ-UHFFFAOYSA-N
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Description

4-{4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex heterocyclic compound that features a morpholine ring fused with pyrimidine and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production .

Chemical Reactions Analysis

Types of Reactions

4-{4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique pharmacological properties .

Scientific Research Applications

4-{4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine lies in its specific combination of functional groups, which confer distinct pharmacological properties. Its morpholine ring, in particular, contributes to its solubility and bioavailability, making it a valuable compound in drug development .

Properties

IUPAC Name

4-[4-methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O/c1-14-12-19-17(20-13-14)24-5-3-23(4-6-24)16-11-15(2)21-18(22-16)25-7-9-26-10-8-25/h11-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPYKLQSGJIZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=C(C=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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